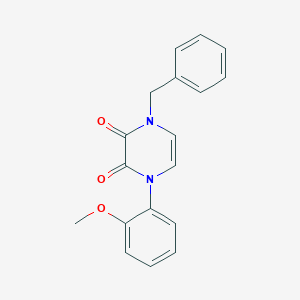

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-15(16)20-12-11-19(17(21)18(20)22)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHAOFFSHICDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with 2-methoxybenzoyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions typically include:

- Solvent: Ethanol or methanol

- Temperature: 60-80°C

- Reaction time: 4-6 hours

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve interference with microbial cell wall synthesis and metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific enzymes and receptors associated with cell proliferation. Its unique structural features contribute to its binding affinity to these molecular targets .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-benzyl-4-(phenyl)pyrazine-2,3(1H,4H)-dione | Lacks methoxy group | Moderate anticancer activity |

| 1-benzyl-4-(2-hydroxyphenyl)pyrazine-2,3(1H,4H)-dione | Hydroxy instead of methoxy | Enhanced solubility but reduced activity |

| 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione | Contains methoxy group | Significant antimicrobial and anticancer activity |

This table illustrates how minor structural variations can lead to substantial differences in biological efficacy and application potential .

Industrial Applications

Beyond its pharmaceutical potential, 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is also utilized in the development of agrochemicals. Its properties make it a candidate for formulating pesticides or herbicides that require specific modes of action against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazine-Dione Derivatives

Biological Activity

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article aims to explore its biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with a benzyl group and a methoxyphenyl group. The synthesis typically involves the condensation of benzylamine with 2-methoxybenzoyl chloride followed by cyclization with hydrazine hydrate under controlled conditions such as temperature (60-80°C) and solvent choice (ethanol or methanol) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds similar to 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione have shown significant inhibitory effects on various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 3.19 | Induces apoptosis via ROS accumulation |

| Compound B | BEL-7402 | 0.9 | Inhibits DNA damage repair proteins |

| 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione | SH-SY5Y | TBD | TBD |

The exact IC50 values for 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione are yet to be determined in specific studies; however, related compounds exhibit promising results against resistant cancer cells .

Neuroprotective Effects

Research indicates that certain pyrazine derivatives possess neuroprotective properties. For example, compounds that share structural similarities with 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This neuroprotection is often attributed to the modulation of signaling pathways involved in cell survival and apoptosis .

The biological activity of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is believed to involve interactions with specific molecular targets. The presence of methoxy and methyl groups enhances its binding affinity to enzymes or receptors implicated in cell proliferation and survival pathways. This modulation can lead to the inhibition of cancer cell growth and induction of apoptosis .

Case Studies

A notable case study involved the evaluation of a structurally similar compound in a preclinical model of cancer. The study demonstrated that the compound significantly reduced tumor size and improved survival rates in treated animals compared to controls. This underscores the potential therapeutic implications of pyrazine derivatives in oncology .

Comparative Analysis

To better understand the unique properties of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, it is essential to compare it with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-benzyl-4-(phenyl)pyrazine-2,3(1H,4H)-dione | Lacks methoxy group | Moderate anticancer activity |

| 1-benzyl-4-(2-hydroxyphenyl)pyrazine-2,3(1H,4H)-dione | Hydroxy instead of methoxy | Enhanced solubility but reduced activity |

This comparison illustrates how subtle changes in chemical structure can significantly impact biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.